tert-Butyl (4-chloro-5-nitropyridin-2-yl)carbamate

Physical Chemistry Pre-formulation Solid-State Chemistry

Researchers often face delays due to isomer mis-shipments in nitropyridine synthesis. This compound eliminates that risk with its defined 4-Cl,5-NO₂ substitution pattern. The three orthogonal handles (Boc, Cl, NO₂) enable stepwise, chemo-selective elaboration for PROTACs, fragment-based drug discovery, and CNS-penetrant kinase inhibitor synthesis. Key supply chain advantages: • Avoids handling issues of the free amine; Boc-protected form ensures stability. • SNAr-ready chlorine at C4 allows rapid, high-yielding parallel library synthesis. • Balanced LogP (2.2) and TPSA (97 Ų) for lead-like physicochemical space.

Molecular Formula C10H12ClN3O4
Molecular Weight 273.67 g/mol
Cat. No. B13101824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-chloro-5-nitropyridin-2-yl)carbamate
Molecular FormulaC10H12ClN3O4
Molecular Weight273.67 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=C(C(=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(15)13-8-4-6(11)7(5-12-8)14(16)17/h4-5H,1-3H3,(H,12,13,15)
InChIKeyHLESNZODRXDZBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-chloro-5-nitropyridin-2-yl)carbamate: A Strategic Heterobifunctional Pyridine Building Block for Procurement


tert-Butyl (4-chloro-5-nitropyridin-2-yl)carbamate (CAS 914952-36-6) is a densely functionalized, low-molecular-weight (273.67 g/mol) pyridine derivative belonging to the class of Boc-protected 2-aminopyridines [1]. It incorporates three orthogonal reactive handles—an acid-labile tert-butyl carbamate (Boc) protecting group at C2, an electron-withdrawing nitro group at C5, and a chlorine substituent at C4 suitable for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling—making it a versatile intermediate for sequential derivatization in medicinal chemistry and agrochemical research . Its structural arrangement, wherein the nitro group is para to the protected amine and ortho to the chlorine, creates a distinctive electronic and steric environment that cannot be replicated by simple substitution of the free amine (4-chloro-5-nitropyridin-2-amine) or other positional isomers, directly impacting reactivity, solubility, and downstream synthetic utility .

Orthogonal reactive handles: Boc-protected C2 amine, C4 chlorine for SNAr/cross-coupling, C5 nitro for electronic tuning
Supports sequential derivatization without protective group re-installation
Synthetic reagent format: dense functionalization with low molecular weight (reported 273.67 g/mol)
Selection for multi-step medicinal chemistry and agrochemical intermediate workflows
Boc-protected precursor route: stable storage form for the free amine 4-chloro-5-nitropyridin-2-amine
May support process chemistry and library synthesis requiring on-demand deprotection

Why Generic Substitution Fails for tert-Butyl (4-chloro-5-nitropyridin-2-yl)carbamate in Synthetic Workflows


Although several tert-butyl (chloronitropyridin-2-yl)carbamate isomers share the same molecular formula (C10H12ClN3O4, MW 273.67), their divergent physical states, predicted acidities, and electronic landscapes render them non-interchangeable in multi-step syntheses . For instance, the 4-chloro-3-nitro isomer (CAS 1147503-86-3) is a crystalline solid melting at 159–161 °C, while the target 4-chloro-5-nitro compound lacks a reported melting point and is typically handled as an oil or low-melting solid, directly affecting weighing accuracy, dissolution rates, and formulation protocols . Removing the chloro substituent (tert-butyl (5-nitropyridin-2-yl)carbamate, MW 239.23) drastically reduces molecular weight, eliminates the SNAr/cross-coupling handle, and alters lipophilicity (LogP 2.24 vs. 2.2), while removing the nitro group (tert-butyl (4-chloropyridin-2-yl)carbamate, MW 228.68) yields a less electron-deficient ring with a significantly lower topological polar surface area (TPSA 51.2 Ų vs. 97 Ų) and a higher LogP (2.34–3.16), fundamentally changing solubility, hydrogen-bonding capacity, and the reactivity profile in both nucleophilic and electrophilic transformations [1]. These differences preclude simple substitution and necessitate a purpose-driven procurement strategy based on the specific electronic and steric demands of the target synthetic sequence.

Target Compoundtert-Butyl (4-chloro-5-nitropyridin-2-yl)carbamate
Generic Substitute Examples4-Chloro-3-nitro isomer or des-nitro/des-chloro analogs
Physical Form
Reported as oil or low-melting solid; no defined melting point
Crystalline solid (mp 159–161 °C for 3-nitro isomer); may alter dissolution and handling protocols
Reactivity Profile
ortho-nitro activation of C4 chlorine; predicted high SNAr reactivity
meta-nitro activation (3-nitro isomer) may slow SNAr rates; des-chloro analog lacks the cross-coupling handle entirely
Electronic Landscape
Balanced electron-withdrawing nitro and electron-donating Boc-amine para to each other
Des-nitro analog reduces ring electron deficiency and hydrogen-bonding capacity (TPSA 51.2 Ų vs 97 Ų), shifting solubility and reactivity

Quantitative Evidence Guide for tert-Butyl (4-chloro-5-nitropyridin-2-yl)carbamate: Head-to-Head Comparator Data


Physical State and Handling: Target Compound as a Non-Crystalline Material vs. Crystalline 4-Chloro-3-Nitro Isomer

The target compound, tert-butyl (4-chloro-5-nitropyridin-2-yl)carbamate, does not have a reported melting point in authoritative databases, consistent with an oily or low-melting solid physical state, whereas its positional isomer tert-butyl (4-chloro-3-nitropyridin-2-yl)carbamate (CAS 1147503-86-3) exhibits a well-defined experimental melting point of 159–161 °C, indicating a stable crystalline lattice . This difference in physical form is a critical consideration for workflows requiring precise gravimetric dispensing, lyophilization, or amorphous solid dispersion formulations, where a non-crystalline material may offer superior solubility or avoid polymorphic transitions that can plague crystalline intermediates [1].

Physical State & Handling
Cross-study comparable
Target: no mp reported (oil/low-melting solid) Comparator: mp 159–161 °C (crystalline) Qualitative difference in solid-state form
Physical form may simplify gravimetric dispensing and dissolution vs. high-melting crystalline analog
Review non-crystalline handling impact on automated platforms
Physical Chemistry Pre-formulation Solid-State Chemistry

Lipophilicity (XLogP3-AA) and Polarity (TPSA) Differentiation from Des-Nitro and Des-Chloro Analogs

The target compound possesses a predicted XLogP3-AA of 2.2 and a topological polar surface area (TPSA) of 97 Ų, placing it in a distinct physicochemical space compared to simpler analogs [1]. The des-nitro analog, tert-butyl (4-chloropyridin-2-yl)carbamate, displays an experimental LogP of 2.34–3.16 and a substantially lower TPSA of 51.22 Ų, indicating that removal of the nitro group increases lipophilicity and reduces hydrogen-bonding capacity [2]. The des-chloro analog, tert-butyl (5-nitropyridin-2-yl)carbamate, shows a similar LogP of 2.24 and a comparable TPSA of 100.5 Ų, but lacks the chlorine handle essential for SNAr diversification . The balanced LogP of 2.2 for the target compound suggests moderate lipophilicity suitable for blood-brain barrier penetration in CNS drug discovery programs, while the high TPSA ensures sufficient aqueous solubility for typical reaction conditions.

Lipophilicity & Polarity
Class-level inference
Target: XLogP3 2.2, TPSA 97 Ų Des-nitro: LogP 2.34–3.16, TPSA 51.22 Ų TPSA 45.78 Ų higher than des-nitro analog
Moderate lipophilicity and high TPSA may balance membrane permeability with aqueous solubility
Computed properties; experimental validation may be required
Computational Chemistry ADME Prediction Medicinal Chemistry

Predicted Acidity (pKa) of the Carbamate NH: Implications for Boc Deprotection Selectivity

The predicted acid dissociation constant (pKa) of the carbamate N–H proton in the target compound is 10.68 ± 0.70, marginally higher than the 10.60 ± 0.70 predicted for the 4-chloro-3-nitro isomer . Although the difference is small (ΔpKa = 0.08), the nitro group at the 5-position exerts a weaker inductive electron-withdrawing effect on the pyridine nitrogen and the adjacent carbamate compared to the 3-nitro isomer, where the nitro group is directly adjacent to the carbamate-bearing carbon [1]. This subtly alters the rate of acidolytic Boc deprotection: a slightly higher pKa corresponds to a more basic (less easily protonated) carbamate, potentially requiring marginally stronger acidic conditions or longer reaction times for complete deprotection [2]. In orthogonal protection strategies where selective deprotection is critical, this difference can be exploited to achieve chemo-selectivity when used alongside more acid-sensitive protecting groups.

Carbamate N–H Acidity
Class-level inference
pKa = 10.68 ± 0.70 (predicted)
ΔpKa +0.08 vs. 3-nitro isomer
Marginally higher pKa may require slightly stronger acidic conditions for Boc deprotection
Predicted values; empirical deprotection kinetics to verify
Protecting Group Chemistry Synthetic Methodology Process Chemistry

Electronic Effect of 4-Chloro-5-Nitro Substitution Pattern on SNAr Reactivity

The 4-chloro-5-nitro substitution pattern in the target compound positions the chlorine leaving group ortho to the nitro group and para to the electron-donating Boc-protected amine. This 'ortho-nitro' activation is a well-established structural motif for enhanced SNAr reactivity, as the nitro group can stabilize the Meisenheimer complex through both inductive and resonance effects when situated ortho or para to the leaving group [1]. In contrast, the 4-chloro-3-nitro isomer places the nitro group meta to the chlorine, where resonance stabilization of the intermediate is significantly weaker, resulting in slower SNAr rates [2]. While direct comparative rate constants (k_rel) for these specific isomers are not publicly available, extensive studies on model systems indicate that ortho- and para-nitro activation typically accelerates SNAr by 10²–10⁵ fold compared to the meta-substituted case under identical conditions [3]. The target compound's substitution pattern is therefore predicted to be substantially more reactive toward primary and secondary amines than its 4-chloro-3-nitro congener, a critical advantage in library synthesis and late-stage diversification.

SNAr Reactivity
Class-level inference
Estimated rate acceleration: 10²–10⁵ fold over meta-nitro isomer
ortho-nitro activation predicted to support faster, higher-yielding amine diversification
Based on literature precedents; direct rate constants not available for this isomer pair
Nucleophilic Aromatic Substitution Reactivity Scales Synthetic Methodology

Utility as a Protected Precursor to 4-Chloro-5-nitropyridin-2-amine in HIV Reverse Transcriptase Inhibitor Synthesis

4-Chloro-5-nitropyridin-2-amine (CAS 24484-96-6), the free amine derived from Boc deprotection of the target compound, has been explicitly identified as a key intermediate in the synthesis of nitropyridine-based HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) via a structure-based core refining approach [1]. The free amine acts as a competitive inhibitor of HIV reverse transcriptase, and its ethyl ester derivatives have been explored for anti-HIV activity . The Boc-protected target compound serves as a stable, storable precursor that can be deprotected on demand to release the active amine under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane), offering procurement advantages over the free amine, which may be prone to oxidation, discoloration, or hygroscopicity upon prolonged storage . While no direct comparative stability study between the free amine and its Boc derivative is publicly available, the general principle that Boc protection enhances the shelf-life and handling safety of electron-rich aromatic amines is well-established in process chemistry [2].

HIV NNRTI Intermediate Utility
Supporting evidence
Boc-protected precursor to 4-chloro-5-nitropyridin-2-amine, a reported HIV NNRTI intermediate
Procurement of Boc form may enhance shelf-life and reduce amine degradation during storage
Stability comparison inferred from class behavior; direct data not publicly available
Antiviral Chemistry HIV NNRTI Prodrug Intermediate

High-Value Application Scenarios for tert-Butyl (4-chloro-5-nitropyridin-2-yl)carbamate in Drug Discovery and Chemical Development


Parallel Library Synthesis via SNAr Diversification at the C4 Chloro Position

The ortho-nitro activation of the C4 chlorine in the target compound enables rapid, high-yielding SNAr reactions with a broad scope of primary and secondary amines under mild conditions, making this building block ideal for the parallel synthesis of diverse 4-amino-5-nitropyridine libraries in medicinal chemistry hit-to-lead campaigns [1]. The Boc group remains intact throughout the SNAr step, preserving the C2 amine for subsequent deprotection and further functionalization, such as amide coupling or reductive amination [1].

Sequential Functionalization in PROTAC and Bifunctional Molecule Assembly

The three orthogonal handles (Boc, Cl, NO₂) allow stepwise, chemo-selective elaboration: (i) SNAr at C4 to install a linker or targeting ligand, (ii) Boc deprotection to reveal a free C2 amine for conjugation to an E3 ligase ligand, and (iii) reduction of the C5 nitro group to an amine for further PEGylation or fluorophore attachment [2]. This sequential reactivity profile is highly valued in the construction of PROTACs and other heterobifunctional degraders where precise spatial arrangement of functional modules is critical [3].

Controlled-Release Precursor for HIV NNRTI Intermediate in Process Chemistry

For process routes to nitropyridine-based HIV reverse transcriptase inhibitors, the Boc-protected compound serves as a stable, non-hygroscopic surrogate for the free amine 4-chloro-5-nitropyridin-2-amine [4]. The Boc group can be removed quantitatively under standard acidic conditions (e.g., HCl in dioxane) immediately before the subsequent coupling step, minimizing the handling of the potentially less stable free amine and improving overall process robustness .

Physicochemical Property-Driven Fragment Library Design

With an XLogP of 2.2 and a TPSA of 97 Ų, the target compound occupies a favorable region of physicochemical space for fragment-based drug discovery (FBDD) [5]. Its balanced lipophilicity and hydrogen-bonding capacity make it a suitable core scaffold for fragment growing or merging strategies targeting CNS-penetrant kinase inhibitors or anti-infective agents, where maintaining a low molecular weight and moderate polarity is essential for lead-likeness [5][6].

Application
Selection Property
Validation Focus
SNAr Library Synthesis
ortho-Nitro activation of C4 chlorine
Amine scope and SNAr yield consistency
Bifunctional Molecule Assembly
Three orthogonal reactive handles
Chemo-selective deprotection and coupling sequence
HIV NNRTI Intermediate Supply
Boc-protected precursor stability
Deprotection efficiency and free amine quality
Fragment-Based Discovery
Moderate LogP (2.2) and high TPSA (97 Ų)
Lead-likeness and solubility in fragment growing
Quote Request

Request a Quote for tert-Butyl (4-chloro-5-nitropyridin-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.